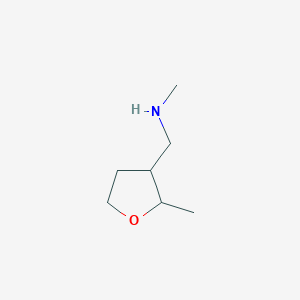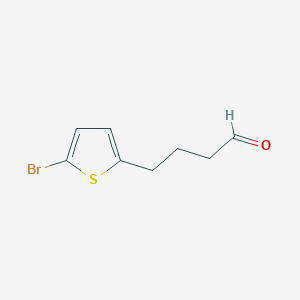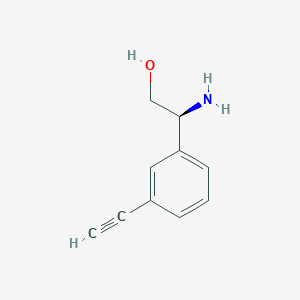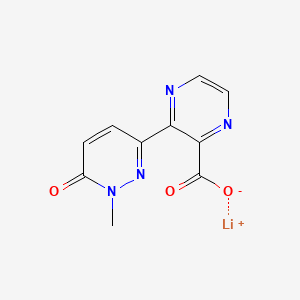
Lithium(1+)3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is a complex organic compound that combines lithium with a pyrazine carboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate typically involves the reaction of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and battery components.
Mechanism of Action
The mechanism of action of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Lithium pyrazine-2-carboxylate: Similar in structure but lacks the pyridazinyl group.
Lithium 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoate: Similar but with a benzoate group instead of a pyrazine carboxylate.
Uniqueness
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7LiN4O3 |
|---|---|
Molecular Weight |
238.2 g/mol |
IUPAC Name |
lithium;3-(1-methyl-6-oxopyridazin-3-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8N4O3.Li/c1-14-7(15)3-2-6(13-14)8-9(10(16)17)12-5-4-11-8;/h2-5H,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
OYIKQHXYRILFBU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C(=O)C=CC(=N1)C2=NC=CN=C2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


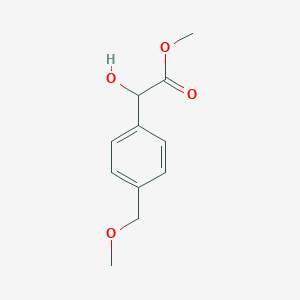
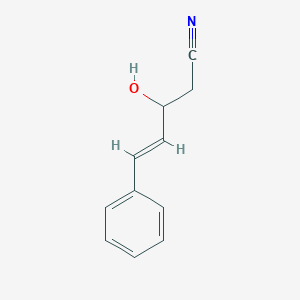

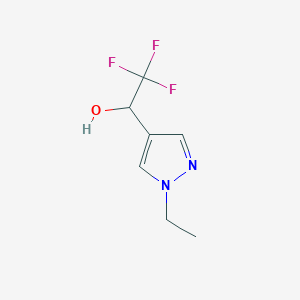
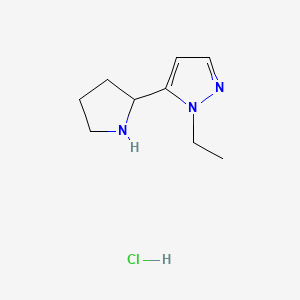

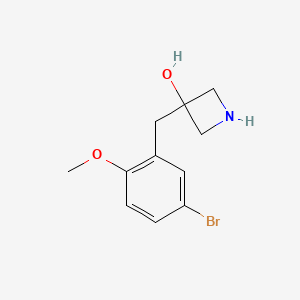

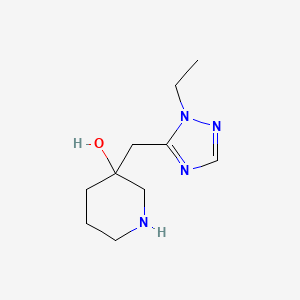
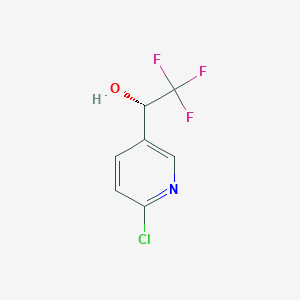
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
